

Application Note: Solid-Phase Extraction of Levonorgestrel from Human Serum

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Levonorgestrel*

Cat. No.: *B1675169*

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Introduction

Levonorgestrel (LNG) is a synthetic progestin widely used in hormonal contraceptives. Accurate quantification of **levonorgestrel** in serum is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. Solid-phase extraction (SPE) is a robust and selective method for sample clean-up and concentration of analytes like **levonorgestrel** from complex biological matrices such as serum, prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).^{[1][2]} This application note provides a detailed protocol for the extraction of **levonorgestrel** from human serum using polymeric solid-phase extraction cartridges. The described method offers high recovery and reproducibility, making it suitable for demanding research and clinical applications.

Principle

This protocol utilizes a polymeric reversed-phase SPE sorbent, such as a hydrophilic-lipophilic balanced (HLB) polymer.^{[3][4]} The methodology involves conditioning the SPE sorbent to activate it, loading the pre-treated serum sample, washing away interferences with a weak solvent, and finally eluting the retained **levonorgestrel** with a strong organic solvent. This procedure effectively removes proteins, salts, and other endogenous components that can interfere with downstream analysis.

Experimental Protocol

This protocol is a composite methodology based on several validated methods for **levonorgestrel** extraction from human plasma or serum.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Materials and Reagents:

- SPE Cartridges: Polymeric reversed-phase cartridges (e.g., Oasis HLB, 1 cm³/30 mg)[\[3\]](#)
- Serum Samples: Human serum, stored at -20°C or lower.
- Internal Standard (IS): **Levonorgestrel**-d6 or a similar structural analog.[\[5\]](#)
- Reagents:
 - Methanol (HPLC grade)[\[3\]](#)[\[4\]](#)
 - Acetonitrile (HPLC grade)
 - Water (HPLC or Milli-Q grade)
 - Formic Acid (analytical grade)[\[3\]](#)[\[5\]](#)
- Equipment:
 - SPE vacuum manifold
 - Nitrogen evaporator
 - Vortex mixer
 - Centrifuge
 - Precision pipettes

Sample Pre-treatment:

- Thaw frozen serum samples at room temperature.
- Vortex the samples to ensure homogeneity.

- Pipette 300 μ L of the serum sample into a clean microcentrifuge tube.
- Add 50 μ L of the internal standard working solution (e.g., 0.1 μ g/mL of **levonorgestrel-d6**).
[3]
- Add 300 μ L of 0.1% formic acid in water to the sample.[3]
- Vortex the mixture for approximately 10 seconds.[3]

Solid-Phase Extraction Procedure:

- Conditioning:
 - Place the SPE cartridges on the vacuum manifold.
 - Condition the cartridges by passing 1 mL of methanol, followed by 1 mL of water.[3]
Ensure the sorbent does not go dry between steps.
- Sample Loading:
 - Load the pre-treated sample mixture onto the conditioned SPE cartridge.
 - Apply gentle vacuum to draw the sample through the sorbent at a slow, steady rate (approximately 1-2 mL/min).
- Washing:
 - Wash the cartridge with 1 mL of water to remove salts and polar interferences.[3]
 - Follow with a wash using 1 mL of 20% acetonitrile in water to remove more retained impurities.[3]
 - Dry the cartridge under full vacuum for 5-10 minutes to remove any residual aqueous solvent.
- Elution:
 - Place clean collection tubes inside the manifold.

- Elute the **levonorgestrel** and internal standard from the cartridge by passing 0.5 mL - 1 mL of methanol.[3]

Post-Elution Processing:

- Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 50°C.[3]
[4]
- Reconstitute the dried residue in 100 µL of a suitable mobile phase (e.g., a mixture of methanol and water).[3]
- Vortex the reconstituted sample for 30 seconds to ensure the analyte is fully dissolved.[3]
- Transfer the sample to an HPLC vial for analysis by LC-MS/MS.

Data Presentation

The following tables summarize typical performance data for **levonorgestrel** extraction from serum/plasma using SPE methods, as reported in various studies.

Table 1: Recovery and Precision of **Levonorgestrel** SPE Methods

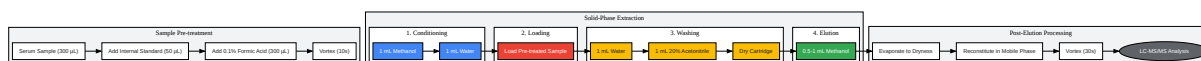
Parameter	Value	Reference
Recovery		
Levonorgestrel	93.69%	[5]
Levonorgestrel-d6 (IS)	93.88%	[5]
Intra-day Precision (%CV)	< 6.50%	[5]
Inter-day Precision (%CV)	< 8.16%	[1]
Accuracy (%RE)	Within ± 5%	[5]

Table 2: Linearity and Sensitivity of **Levonorgestrel** Quantification Post-SPE

Parameter	Value	Reference
Linear Range	100 - 30,000 pg/mL	[5]
49.6 - 1500 pg/mL	[2]	
Lower Limit of Quantification (LLOQ)	100 pg/mL	[3][6]
49.6 pg/mL	[2]	
Correlation Coefficient (r^2)	≥ 0.99	[5]

Workflow Visualization

The following diagram illustrates the complete workflow for the solid-phase extraction of **levonorgestrel** from serum.



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Caption: Workflow for **Levonorgestrel** SPE from Serum.

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- To cite this document: BenchChem. [Application Note: Solid-Phase Extraction of Levonorgestrel from Human Serum]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1675169#protocol-for-solid-phase-extraction-of-levonorgestrel-from-serum]

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